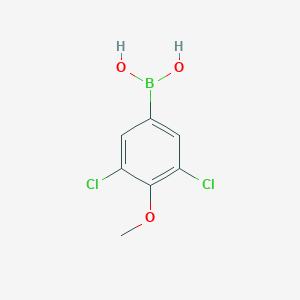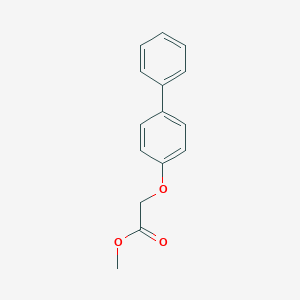
Methyl (biphenyl-4-yloxy)acetate
描述
Methyl (biphenyl-4-yloxy)acetate: is an organic compound with the molecular formula C15H14O3 . It is an ester formed from the reaction of biphenyl-4-ol and methyl acetate. This compound is known for its applications in organic synthesis and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl (biphenyl-4-yloxy)acetate involves the esterification of biphenyl-4-ol with methyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where biphenyl-4-boronic acid is reacted with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: Methyl (biphenyl-4-yloxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for this purpose.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or thiols, to form amides or thioesters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-methanol or biphenyl-4-aldehyde.
Substitution: Biphenyl-4-amide or biphenyl-4-thioester.
科学研究应用
Chemistry: Methyl (biphenyl-4-yloxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It acts as a substrate for esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of prodrugs, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used as a plasticizer and a solvent for various applications. It is also employed in the manufacture of fragrances and flavorings due to its pleasant aroma.
作用机制
The mechanism of action of methyl (biphenyl-4-yloxy)acetate involves its hydrolysis by esterases to produce biphenyl-4-ol and acetic acid. The biphenyl-4-ol can further undergo metabolic transformations, including oxidation and conjugation reactions. The molecular targets and pathways involved in these processes are primarily related to the enzymes that catalyze ester hydrolysis and subsequent metabolic reactions.
相似化合物的比较
Ethyl (biphenyl-4-yloxy)acetate: Similar in structure but with an ethyl group instead of a methyl group. It exhibits similar chemical properties and applications.
Methyl (biphenyl-4-yloxy)propionate: Contains a propionate group instead of an acetate group. It has different reactivity and is used in different synthetic applications.
Methyl (biphenyl-4-yloxy)butyrate: Contains a butyrate group, leading to variations in its physical and chemical properties.
Uniqueness: Methyl (biphenyl-4-yloxy)acetate is unique due to its specific ester linkage, which imparts distinct reactivity and stability. Its applications in organic synthesis, biological research, and industrial processes make it a versatile compound with broad utility.
属性
IUPAC Name |
methyl 2-(4-phenylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVTGFZGFVODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383129 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54334-73-5 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


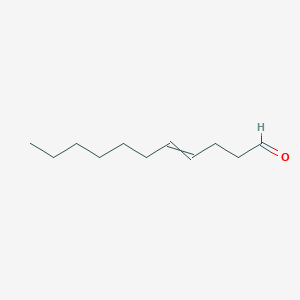
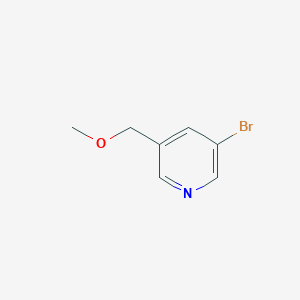


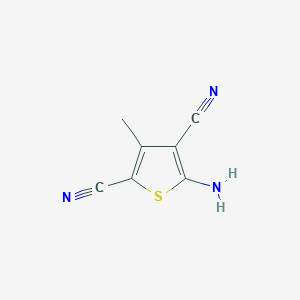



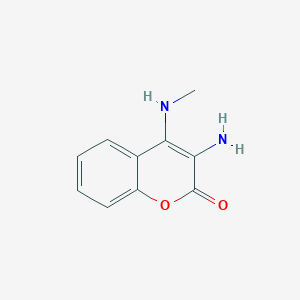
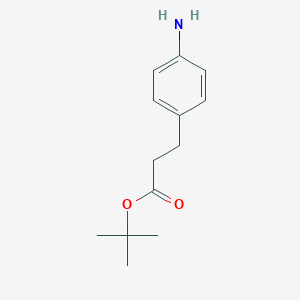
![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
